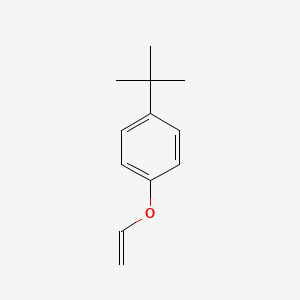

1-Tert-butyl-4-ethenoxybenzene

Description

Significance of Vinyl Ethers in Synthetic Organic Chemistry

Role as Versatile Synthons and Reactive Intermediates

Vinyl ethers, or enol ethers, are valuable synthons in organic reactions due to the electron-rich nature of their carbon-carbon double bond. academie-sciences.fr This high reactivity makes them key intermediates in various chemical transformations. academie-sciences.fr They are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, and are instrumental in Claisen rearrangements. academie-sciences.frorgsyn.org Their ability to act as ethylene (B1197577) surrogates in certain reactions, for instance through a spin-center shift pathway, further broadens their synthetic utility, circumventing the challenges of using ethylene gas directly. nih.gov The alkene portion of the vinyl ether molecule is prone to many reactions, including deprotonation at the vinyl carbon adjacent to the oxygen, which allows for the synthesis of various acyl derivatives. wikipedia.org

Applications in the Construction of Complex Molecular Architectures

The unique reactivity of vinyl ethers facilitates their use in creating complex molecules. nih.gov They are employed in the synthesis of pharmaceutical intermediates and other fine chemicals. orgsyn.orgontosight.ai For example, the reaction of methyl vinyl ether with acrolein is a key step in the commercial synthesis of glutaraldehyde. wikipedia.org Furthermore, palladium-catalyzed reactions have been developed for the regioselective arylation of vinyl ethers, providing pathways to structurally diverse and complex arylated compounds. nih.gov Their utility extends to being starting materials for hydroformylations and Mizoroki-Heck reactions, underscoring their importance in building sophisticated molecular frameworks. orgsyn.org

Importance of Aryl Vinyl Ethers in Polymer Science and Materials Development

Aryl vinyl ethers are significant monomers in polymer science, leading to the formation of polyvinyl ethers with a range of properties and applications. wikipedia.org These polymers are used in adhesives, coatings, and even in the pharmaceutical industry. ontosight.ai The polymerization is often initiated by Lewis acids. wikipedia.org

The development of functionalized vinyl ethers allows for the creation of new polymeric materials with tailored properties. academie-sciences.frnih.gov For instance, poly(vinyl ether)s can be used to create hydrophilic surfaces. researchgate.net Furthermore, vinyl ether-functionalized polyphosphoesters have been developed as versatile templates for post-polymerization modifications, enabling the creation of core-degradable polymeric nanoparticles. acs.org The ability to control the polymerization process, achieving well-defined molecular weights and narrow distributions, enhances the potential for creating advanced materials for specific applications, such as polymer electrolytes in batteries. nih.govmdpi.com

Influence of Aromatic Substitution Patterns on Chemical Reactivity and Steric Hindrance

The substitution pattern on the aromatic ring of an aryl vinyl ether dictates its chemical behavior. Substituents exert both electronic effects (donating or withdrawing electron density) and steric effects (due to their size and spatial arrangement), which together modulate the reactivity of the entire molecule. wikipedia.org

Steric and Electronic Effects of the tert-Butyl Group on Aromatic Systems

The tert-butyl group is a bulky substituent that creates significant steric hindrance. wikipedia.org This steric bulk can slow down chemical reactions by physically impeding the approach of reagents to the reaction site. wikipedia.orgnumberanalytics.com In electrophilic aromatic substitution, for example, the large size of the tert-butyl group hinders substitution at the adjacent ortho positions, favoring substitution at the less hindered para position. numberanalytics.com

Electronically, the tert-butyl group acts as a weak electron-donating group through an inductive effect. stackexchange.comnih.gov It donates electron density to the aromatic ring, which can stabilize carbocation intermediates formed during electrophilic substitution, thereby activating the ring towards this type of reaction, albeit weakly. stackexchange.com However, this activating effect is often overshadowed by the more dominant steric hindrance. The combination of these effects influences not only reactivity and regioselectivity but also the stability and conformational properties of the molecule. numberanalytics.comnih.gov

Positional Isomerism in Aryl Vinyl Ethers and its Implications for Reactivity

Isomers are compounds that share the same molecular formula but have different structural arrangements. In aryl vinyl ethers, positional isomerism arises from the different possible locations of substituents on the aromatic ring. For a tert-butyl substituted phenoxyethene, the tert-butyl group could be at the ortho, meta, or para position relative to the ethenoxy group.

This difference in position has profound implications for reactivity. For example, in 1-tert-butyl-4-ethenoxybenzene (the para isomer), the bulky tert-butyl group is distant from the vinyl ether moiety, exerting minimal direct steric hindrance on reactions involving the double bond. However, its electronic influence is still transmitted through the aromatic system. In contrast, for the ortho isomer, the tert-butyl group would be positioned directly adjacent to the ethenoxy group, creating significant steric crowding that could hinder reactions at both the vinyl group and the oxygen atom. The meta isomer would present an intermediate case. Therefore, the specific positional isomer is a critical determinant of the molecule's chemical behavior and its suitability for applications like polymerization or further functionalization. researchgate.netpw.live Ethers can also exhibit a type of isomerism called metamerism, where the alkyl or aryl groups attached to the oxygen atom differ. embibe.comyoutube.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Structure | |

| Density | Data not readily available |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Table 1: Physicochemical properties of this compound. Data is based on available chemical database information. chemsynthesis.com |

Research Gaps and Future Directions in the Study of Highly Substituted Aryl Vinyl Ethers

The notable absence of specific research on this compound underscores a broader gap in the exploration of highly substituted aryl vinyl ethers. While the chemistry of simpler aryl vinyl ethers is well-established, the influence of significant steric hindrance on their synthesis, reactivity, and potential applications remains an area ripe for investigation.

Future research in this domain could focus on several key areas:

Development of Novel Synthetic Methodologies: There is a need for the development of robust and efficient synthetic routes to access sterically hindered aryl vinyl ethers like this compound. This could involve the optimization of existing catalytic systems or the discovery of new catalysts that can overcome the steric challenges posed by bulky substituents. organic-chemistry.org The use of vinyl ether surrogates or novel coupling strategies could also prove fruitful. nih.gov

Systematic Study of Physicochemical Properties: A systematic investigation into the physical and chemical properties of a series of sterically hindered aryl vinyl ethers would be highly valuable. This would include detailed studies of their thermal stability, electronic properties, and conformational dynamics, providing a clearer understanding of how bulky substituents modulate the behavior of these compounds.

Exploration of Polymerization and Copolymerization: The vinyl group in this compound makes it a potential monomer for polymerization. Research into its ability to homopolymerize or copolymerize with other monomers could lead to the development of new polymeric materials with unique properties conferred by the bulky tert-butyl group, such as enhanced thermal stability or altered solubility.

Applications in Materials Science and Organic Synthesis: The unique structural and electronic properties of highly substituted aryl vinyl ethers could be leveraged in the design of new functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs). Furthermore, their specific reactivity patterns could be exploited to develop novel synthetic transformations.

Structure

3D Structure

Properties

CAS No. |

21476-78-8 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-tert-butyl-4-ethenoxybenzene |

InChI |

InChI=1S/C12H16O/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h5-9H,1H2,2-4H3 |

InChI Key |

BFVTULXNNTYOAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC=C |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 Tert Butyl 4 Ethenoxybenzene

Electrophilic and Nucleophilic Reactions of the Vinyl Ether Moiety

The vinyl ether group is characterized by an oxygen atom attached to a double bond, which significantly influences its reactivity. The oxygen atom's lone pairs of electrons are delocalized into the π-system of the double bond, making the β-carbon of the vinyl group electron-rich and susceptible to electrophilic attack.

Protonation and Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction that proceeds through a rate-determining protonation of the β-carbon of the vinyl group. smartstartinstitute.comresearchgate.net This initial protonation is the slowest step in the reaction sequence and leads to the formation of a resonance-stabilized carbocation, where the positive charge is shared between the α-carbon and the ether oxygen. This intermediate is then rapidly attacked by water to form a hemiacetal. smartstartinstitute.com Hemiacetals are generally unstable under acidic conditions and readily decompose to yield an aldehyde (in this case, acetaldehyde) and an alcohol (4-tert-butylphenol). smartstartinstitute.com

Reaction Scheme: Acid-Catalyzed Hydrolysis of 1-Tert-butyl-4-ethenoxybenzene

| Step | Description |

| 1. Protonation | The vinyl ether is protonated at the β-carbon by an acid catalyst (H₃O⁺), forming a resonance-stabilized carbocation. |

| 2. Nucleophilic Attack | A water molecule attacks the carbocation, forming a protonated hemiacetal. |

| 3. Deprotonation | A water molecule removes a proton from the protonated hemiacetal to form the neutral hemiacetal. |

| 4. Decomposition | The hemiacetal, being unstable in acidic medium, decomposes to form acetaldehyde (B116499) and 4-tert-butylphenol (B1678320). |

This table describes the generally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers.

Addition Reactions Across the Vinyl Double Bond

The electron-rich nature of the vinyl ether double bond makes it highly susceptible to electrophilic addition reactions. For instance, halogens such as bromine and chlorine can add across the double bond. libretexts.org This reaction is initiated by the electrophilic attack of the halogen on the β-carbon of the vinyl group, leading to the formation of a cyclic halonium ion intermediate. libretexts.org The subsequent nucleophilic attack by the halide ion on either of the two carbons of the bridged ion from the opposite side results in the formation of a dihaloether derivative through an anti-addition mechanism. libretexts.org

Cycloaddition Reactions

The vinyl ether moiety of this compound can participate in cycloaddition reactions, acting as an electron-rich dienophile in Diels-Alder reactions.

Diels-Alder Reactions with Dienophiles

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org However, this compound, being an electron-rich alkene due to the oxygen atom, can act as a potent dienophile in inverse-electron-demand Diels-Alder reactions. organic-chemistry.org In this type of reaction, the electron-rich dienophile reacts with an electron-poor diene, such as 1,2,4,5-tetrazines. nih.gov The reaction is driven by the favorable interaction between the High Occupied Molecular Orbital (HOMO) of the dienophile and the Low Unoccupied Molecular Orbital (LUMO) of the diene. organic-chemistry.org The presence of the electron-donating ethenoxy group is expected to increase the HOMO energy of the dienophile, thus facilitating the reaction. masterorganicchemistry.com

Radical Cation Diels-Alder Mechanisms

Aryl vinyl ethers are known to undergo radical cation Diels-Alder reactions. This type of reaction is initiated by a one-electron oxidation of the electron-rich aryl vinyl ether to form a radical cation. This radical cation is a highly reactive dienophile that can then react with a neutral, electron-rich diene. These reactions can be promoted by chemical oxidants, photochemically, or electrochemically. nih.govscripps.edu

The radical cation Diels-Alder reaction of aryl vinyl ethers can proceed through a stepwise mechanism. The reaction is triggered by an oxidative single-electron transfer (SET) process, generating the aryl vinyl ether radical cation. This intermediate then undergoes cycloaddition with a diene to form the Diels-Alder adduct.

Rearrangement Reactions

Aryl vinyl ethers can undergo rearrangement reactions, with the Claisen rearrangement being a prominent example for the analogous allyl aryl ethers. While this compound itself does not possess the required allyl group for a classic Claisen rearrangement, understanding this reaction provides insight into the potential reactivity of related structures.

The aromatic Claisen rearrangement involves the thermal or acid-catalyzed rearrangement of an allyl aryl ether to form an ortho-allylphenol. smartstartinstitute.comresearchgate.netacs.orgnih.gov The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. smartstartinstitute.comresearchgate.net If both ortho positions on the benzene (B151609) ring are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. nih.gov

While not directly applicable to this compound, the principles of sigmatropic rearrangements highlight the potential for intramolecular transformations in appropriately substituted aryl ethers.

Scope and Limitations of Claisen-Type Rearrangements

The Claisen rearrangement is a significant pericyclic reaction in organic chemistry, typically involving the libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating. wikipedia.orgnrochemistry.com This concerted process proceeds through a cyclic transition state, often chair-like, to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol (B47542), respectively. nrochemistry.comjove.com The classic Claisen rearrangement of an allyl aryl ether results in the formation of an o-allylphenol. This occurs via an intramolecular mechanism where a new carbon-carbon bond is formed between the terminal carbon of the allyl group and the ortho position of the aromatic ring, concurrent with the cleavage of the ether's C-O bond. libretexts.orglibretexts.org

While the classical Claisen rearrangement involves an allyl group, the term can be broadly applied to similar libretexts.orglibretexts.org-sigmatropic shifts. For this compound, which is a vinyl ether but lacks the typical allyl group, a direct thermal Claisen rearrangement in the traditional sense is not the primary reaction pathway. However, the principles of sigmatropic rearrangements can be relevant to its reactivity under certain conditions or with specific catalysts. The reaction is generally thermodynamically controlled, driven by the formation of a stable carbonyl group. nrochemistry.com

Variations of the Claisen rearrangement exist, such as the photo-Claisen rearrangement, which can proceed under photochemical conditions and may yield different regioisomers. wikipedia.org Metal-catalyzed versions can also alter the reaction's course and conditions.

Other Intramolecular Rearrangement Pathways

Beyond the scope of classical Claisen-type rearrangements, aryl vinyl ethers like this compound can potentially undergo other intramolecular rearrangements. These pathways might be facilitated by catalysts or specific reaction conditions, leading to various structural isomers. The specific pathways would be highly dependent on the reagents and energy inputs involved.

Polymerization Mechanisms

The ethenoxy group (vinyl ether group) in this compound makes it a monomer suitable for polymerization. Vinyl ethers are known to undergo cationic polymerization. The tert-butyl group on the aromatic ring can influence the polymer's properties, such as its solubility and thermal characteristics.

Hybrid copolymerization is a technique that combines different polymerization mechanisms to create copolymers from monomers that would not typically polymerize together. mdpi.com For instance, the hybrid copolymerization of ethylene (B1197577) oxide and tert-butyl methacrylate (B99206) has been demonstrated. mdpi.com This suggests that this compound could potentially be used in similar hybrid polymerization strategies to create novel polymeric materials with tailored properties.

Radical Reactions Involving the Ethenoxy Group and tert-Butyl Radical Intermediates

The tert-butyl group and the ethenoxy group in this compound can both be involved in radical reactions. The tert-butyl group can be a source of the tert-butyl radical, a well-studied radical intermediate. The stability of the tert-butyl radical influences its formation and subsequent reactions. The tert-butyl radical can undergo various reactions, including disproportionation and recombination. rsc.org

The ethenoxy group can also participate in radical addition reactions. The interaction of free radicals with the double bond of the vinyl ether is a key step in radical polymerization and other radical-mediated transformations. scispace.com The presence of the bulky tert-butyl group on the aromatic ring could sterically hinder or otherwise influence the approach of radicals to the ethenoxy group.

Studies on tert-butyl hydroperoxide (TBHP) have shown its propensity to undergo iron-induced radical chemistry, generating tert-butoxyl and tert-butylperoxyl radicals. Such radical species could potentially react with this compound. The tert-butoxyl radical, for example, can undergo β-scission to form a methyl radical and acetone (B3395972). princeton.edu

Metal-Catalyzed Transformations of Aryl Vinyl Ethers

Metal catalysts play a crucial role in a wide array of transformations involving aryl vinyl ethers. These catalysts can activate the vinyl ether moiety, enabling reactions that are otherwise difficult to achieve. For instance, transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct examples involving this compound are not prevalent in the provided search results, the general reactivity of aryl vinyl ethers in metal-catalyzed reactions provides a framework for its potential transformations.

These transformations can include, but are not limited to:

Heck-type reactions: Coupling of the vinyl ether with an aryl or vinyl halide.

Suzuki and Stille couplings: Cross-coupling reactions involving organoboron or organotin reagents, respectively.

Buchwald-Hartwig amination: Formation of C-N bonds by reacting the vinyl ether with an amine in the presence of a palladium catalyst.

The electronic properties of the para-tert-butyl group would influence the reactivity of the aryl vinyl ether in these catalytic cycles.

Investigation of Transition States and Reaction Intermediates

Understanding the transition states and intermediates is fundamental to elucidating reaction mechanisms. For reactions involving this compound, this could involve:

Pericyclic Reactions: In Claisen-type rearrangements, the reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgjove.comlibretexts.org The stereochemistry of the product is often determined by the geometry of this transition state. jove.com

Radical Reactions: The study of radical reactions often involves the detection and characterization of radical intermediates. Techniques like electron spin resonance (ESR) spectroscopy can be used to observe and identify radical species. The stability and structure of intermediates like the tert-butyl radical are key to understanding the reaction pathway. rsc.org

Ionic Reactions: In polymerization or other ionic reactions, carbocationic or carbanionic intermediates may be formed. The stability of these intermediates, influenced by the electronic effects of the substituents on the aromatic ring, will dictate the reaction's feasibility and outcome.

Computational chemistry provides powerful tools for modeling transition states and intermediates, offering insights into their energies and geometries that are often difficult to obtain experimentally. youtube.com

Polymerization Science of 1 Tert Butyl 4 Ethenoxybenzene

Homopolymerization Studies

Homopolymerization refers to the process where a single type of monomer, in this case, 1-tert-butyl-4-ethenoxybenzene, links together to form a polymer. Research into the homopolymerization of this monomer has explored various catalytic systems to control the polymer's final characteristics.

The initiation of cationic polymerization is a critical step where a carbocation is formed from the monomer. This can be achieved using several classes of initiators, including Lewis acids, organocatalysts, and specialized dendritic structures.

Lewis acids are among the most common and historically significant initiators for the cationic polymerization of vinyl ethers. wikipedia.orgnih.gov These compounds, such as boron trifluoride etherate (BF₃·Et₂O), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄), typically require a co-initiator, often a proton source (protogen) like water or alcohol, to generate the initiating cationic species. wikipedia.orglibretexts.org The Lewis acid abstracts an anion from the co-initiator, creating a protonic acid that then protonates the vinyl ether monomer. The resulting counterion from the Lewis acid-co-initiator complex is weakly nucleophilic, which is crucial to prevent premature termination of the growing polymer chain. wikipedia.org

For instance, the combination of an initiator like the HCl adduct of a vinyl ether with a Lewis acid such as SnCl₄ can initiate a living polymerization, where the rate of initiation is fast relative to the rate of propagation, and chain-transfer and termination reactions are minimal. nih.gov The choice of Lewis acid and reaction conditions, particularly low temperatures (e.g., -78 °C), is vital for controlling the polymerization and achieving high molecular weight polymers. nih.gov

Table 1: Examples of Lewis Acid Systems for Cationic Polymerization of Vinyl Ethers This table presents generalized systems for vinyl ethers, applicable to this compound.

| Lewis Acid Co-initiator | Initiator (Protogen/Cationogen) | Typical Solvent(s) | Typical Temperature (°C) |

| TiCl₄ | 2-chloro-2,4,4-trimethylpentane (TMPCl) | Methylcyclohexane / Methyl chloride | -80 |

| SnCl₄ | Isobutyl vinyl ether-HCl adduct | Hexane | -78 |

| BF₃·Et₂O | Water / Alcohol | Toluene / Dichloromethane | -78 to 0 |

In recent years, metal-free organocatalytic systems have emerged as a powerful alternative for vinyl ether polymerization. These systems often utilize strong Brønsted acids or photocatalysts to initiate the reaction. Chiral Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have been successfully employed to achieve not only controlled polymerization but also high stereoselectivity. nii.ac.jp

Photocatalytic systems offer temporal control over the polymerization process. For example, a bisphosphonium salt can act as an organo-photocatalyst under visible light, working in concert with a thioacetal as a chain transfer agent to produce well-defined poly(vinyl ether)s. wikipedia.orgkyoto-u.ac.jp Another approach involves using diaryliodonium salts as photoinitiators, which generate an acid (like HI) upon UV irradiation to kickstart the polymerization. rsc.org These methods provide excellent control over polymer chain growth and allow for the synthesis of complex architectures like block copolymers. kyoto-u.ac.jp

Dendritic initiators represent a sophisticated approach to creating polymers with unique architectures, such as star or linear-dendritic hybrid polymers. In the context of vinyl ether polymerization, a dendritic diarylcarbenium ion can be generated electrochemically and used to initiate polymerization. kyoto-u.ac.jpresearchgate.net This "dendron-first" strategy involves the dendritic cation initiating the growth of a linear polymer chain. kyoto-u.ac.jp This technique, often performed in a flow microreactor to ensure precise control over reaction conditions, allows for the synthesis of structurally well-defined macromolecules. The use of a proton trap, such as 2,6-di-tert-butylpyridine, is often necessary to prevent side reactions initiated by protons. kyoto-u.ac.jpresearchgate.net

A key goal in modern polymer synthesis is to achieve a "living" polymerization, which enables precise control over the polymer's molecular weight (Mn) and results in a narrow molecular weight distribution, indicated by a low dispersity index (Đ, also known as polydispersity index or PDI). In a living polymerization, chain termination and transfer reactions are effectively suppressed.

For this compound, this control is achievable with various initiating systems:

Lewis Acid Systems : The combination of a relatively weak Lewis acid with a nucleophilic additive or the use of specific initiator/co-initiator pairs at low temperatures can establish a living cationic polymerization. This allows the molecular weight to be predetermined by the monomer-to-initiator ratio, with the molecular weight increasing linearly with monomer conversion.

Organocatalytic Systems : Organocatalytic reversible addition-fragmentation chain-transfer (RAFT) polymerization has been developed for vinyl ethers. This technique uses a trithiocarbonate (B1256668) RAFT agent in conjunction with an organic Brønsted acid catalyst to yield polymers with controlled molecular weights and very low dispersity (Đ < 1.2). researchgate.net Similarly, organocatalytic degenerate chain transfer (DCT) polymerization under visible light also affords excellent control over molecular weight and produces polymers with narrow dispersities. wikipedia.orgkyoto-u.ac.jp

Dendritic Initiators : Polymerization initiated by dendritic cations in flow microreactors has been shown to produce polymers with very narrow molecular weight distributions, demonstrating a high degree of control. kyoto-u.ac.jpresearchgate.net

Table 2: Comparison of Systems for Controlled Polymerization of Vinyl Ethers This table illustrates the level of control achievable with different polymerization methods.

| Polymerization Method | Initiating System Example | Achieved Dispersity (Đ) | Control Mechanism |

| Living Cationic | TiCl₄ / TMPCl | ~1.1 - 1.2 | Fast initiation, reversible termination |

| Organocatalytic RAFT | Chiral Brønsted Acid / Trithiocarbonate | Low (e.g., < 1.2) | Reversible chain transfer |

| Organocatalytic DCT | Bisphosphonium salt (photocatalyst) | Narrow | Degenerative chain transfer |

| Dendritic Initiation | Electrogenerated dendritic carbocation | Very Narrow | Controlled initiation in microreactor |

Tacticity describes the stereochemical arrangement of the chiral centers in a polymer's backbone, which significantly influences its physical properties. For poly(vinyl ether)s, achieving high isotacticity (where the side groups are all on the same side of the polymer chain) can lead to semi-crystalline materials with enhanced thermal and mechanical properties. nih.gov

Historically, certain Lewis acid systems like BF₃·Et₂O at low temperatures were found to produce isotactic-rich poly(vinyl ether)s. nih.gov However, modern organocatalysis has provided more refined control. The use of confined Brønsted acid organocatalysts, particularly chiral phosphoric acids derived from BINOL, has proven highly effective. nii.ac.jpresearchgate.net These catalysts create a chiral environment around the propagating chain end, directing the incoming monomer to add with a specific orientation, thus leading to a highly isotactic polymer. This metal-free approach can yield poly(vinyl ether)s with isotacticity (meso diads) as high as 94%. nii.ac.jp

Stereoregularity and Tacticity Control (e.g., Isotactic Poly(vinyl ether)s)

Influence of Bulky Aryloxy/Alkyl Substituents on Stereoselectivity

The stereochemistry of a polymer, or its tacticity, is a critical factor that governs its physical and mechanical properties. In the cationic polymerization of vinyl ethers, the presence of bulky substituents on the monomer, such as the tert-butyl group in this compound, plays a pivotal role in directing the stereochemical outcome of the polymerization.

The general principle is that bulky side groups can sterically hinder the approaching monomer, favoring a specific orientation and leading to a more stereoregular polymer. researchgate.net For vinyl ethers, this often translates to an increase in isotacticity, where the bulky substituents all lie on the same side of the polymer backbone. This stereocontrol arises from the interaction between the bulky group of the incoming monomer and the growing polymer chain end. researchgate.net

Research on a variety of bulky vinyl ethers, including tert-butyl vinyl ether (a close structural analog to this compound), has demonstrated that the use of appropriate Lewis acid catalysts can lead to highly isotactic polymers. researchgate.net The steric repulsion between the bulky tert-butyl group and the polymer chain end forces the monomer to add in a way that minimizes these unfavorable interactions, resulting in an isotactic enchainment.

The following table summarizes the effect of bulky substituents on the stereoselectivity of poly(vinyl ether)s, drawing parallels to what would be expected for this compound.

Table 1: Influence of Bulky Substituents on Poly(vinyl ether) Stereoselectivity

| Monomer | Catalyst System | Temperature (°C) | Tacticity (mm, %) |

|---|---|---|---|

| tert-Butyl Vinyl Ether | BF₃·OEt₂ | -78 | High Isotacticity |

| Benzyl Vinyl Ether | BF₃·OEt₂ | -78 | High Isotacticity |

Note: 'mm' refers to the isotactic triad (B1167595) content determined by NMR spectroscopy. Data is based on analogous bulky vinyl ether systems. researchgate.net

Role of Counterions and Ligand Structures in Stereocontrol

Beyond the steric influence of the monomer's substituent, the nature of the counterion and the structure of the ligands associated with the catalyst system are paramount in achieving a high degree of stereocontrol in the cationic polymerization of vinyl ethers. nsf.govrsc.org The counterion, generated from the Lewis acid cocatalyst, remains in close proximity to the propagating carbocationic chain end, forming an ion pair. The structure and chirality of this counterion can create a chiral environment that directs the facial selectivity of monomer addition. nsf.gov

Recent advancements have focused on the design of chiral counterions to enforce catalyst-controlled stereoselection, overriding the inherent, and often weak, chain-end control. nsf.gov For instance, chiral BINOL-based phosphoric acids, when used in conjunction with a Lewis acid like TiCl₄, can generate a chiral counterion that effectively shields one face of the propagating oxocarbenium ion, leading to highly isotactic poly(vinyl ether)s. nsf.gov

Similarly, the ligand structure of the catalyst itself can be tailored to induce stereoselectivity. Titanium complexes of TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol), a chiral diol derived from tartaric acid, have proven to be highly effective catalysts for the isospecific cationic polymerization of various vinyl ethers. rsc.org The chiral ligands on the titanium center create a well-defined chiral pocket that dictates the stereochemistry of the incoming monomer.

The table below illustrates the impact of different catalyst systems, highlighting the role of counterions and ligands, on the stereoselectivity of vinyl ether polymerization.

Table 2: Effect of Counterions and Ligands on Stereoselectivity

| Monomer | Initiator/Catalyst System | Temperature (°C) | Isotacticity (m, %) |

|---|---|---|---|

| Isobutyl Vinyl Ether | Chiral Phosphoric Acid/TiCl₄ | -78 | 82 |

| Isobutyl Vinyl Ether | TADDOL/TiCl₄ | Not specified | 90 |

Note: 'm' refers to the isotactic dyad content. nsf.govrsc.org

Polymerization Kinetics and Thermodynamics

The kinetics and thermodynamics of vinyl ether polymerization are significantly influenced by the monomer structure, initiator system, and reaction conditions. The polymerization of vinyl ethers, including this compound, is typically a rapid and exothermic process, especially in cationic polymerization. taylorfrancis.com

Kinetic studies on the polymerization of related monomers, such as tert-butyl acrylate, have shown that the polymerization rate can be controlled. colab.ws In controlled radical polymerization techniques, the rate of polymerization can be modulated by the addition of radical initiators or by adjusting the equilibrium between active and dormant species. colab.wscmu.edu For cationic polymerization, the rate is highly dependent on the concentration and activity of the initiating species.

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG_p = ΔH_p - TΔS_p). The polymerization of vinyl monomers is typically characterized by a negative enthalpy change (ΔH_p) due to the conversion of a π-bond into two σ-bonds, and a negative entropy change (ΔS_p) due to the loss of translational freedom of the monomer. For polymerization to be spontaneous, ΔG_p must be negative. This implies that there is a ceiling temperature (T_c = ΔH_p / ΔS_p) above which polymerization is not thermodynamically favorable. Given the exothermic nature of vinyl ether polymerization, the ceiling temperature is generally high.

Copolymerization Strategies

Copolymerization is a versatile strategy to synthesize polymers with tailored properties by incorporating two or more different monomer units into the same polymer chain. For a monomer like this compound, copolymerization can be used to modify properties such as glass transition temperature, solubility, and mechanical strength.

Hybrid Copolymerization with Other Vinyl Monomers

Hybrid copolymerization allows for the combination of monomers that polymerize through different mechanisms, such as cyclic and vinyl monomers. mdpi.com While this compound is a vinyl monomer, the principles of hybrid copolymerization can be extended to the copolymerization of two different types of vinyl monomers with distinct reactivities.

For example, the copolymerization of this compound with other vinyl monomers, such as styrenes or acrylates, can lead to copolymers with a statistical distribution of monomer units. chemrxiv.orgchemrxiv.org The composition of the resulting copolymer is determined by the reactivity ratios of the two monomers, which quantify the relative rate at which each monomer adds to a growing polymer chain ending in either monomer unit. Trisubstituted ethylenes, which can be structurally similar to this compound, have been shown to readily copolymerize with vinyl benzene (B151609) (styrene). nih.gov

Alternating Copolymerization with Cyclic Acetals or Oxiranes

Alternating copolymerization is a specific type of copolymerization where the two monomer units are incorporated in a strictly alternating sequence along the polymer chain. This can be achieved when the cross-propagation reactions (the addition of one monomer to a chain ending in the other) are much faster than the homopolymerization reactions.

Block Copolymer Synthesis and Mechanistic Transformations (e.g., RAFT polymerization)

Block copolymers are composed of long sequences, or blocks, of different monomer units. They are of great interest due to their ability to self-assemble into ordered nanostructures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that can be used to synthesize well-defined block copolymers. researchgate.net

The synthesis of block copolymers containing a poly(this compound) segment can be achieved through sequential monomer addition. First, this compound is polymerized via a stereospecific cationic RAFT polymerization. researchgate.net The resulting polymer, which contains a dithiocarbamate (B8719985) chain-end group, can then act as a macro-chain transfer agent for the polymerization of a second monomer via a radical RAFT mechanism. researchgate.net This mechanistic transformation from a cationic to a radical process allows for the synthesis of well-defined block copolymers that would be inaccessible through a single polymerization mechanism. researchgate.net

For example, an isotactic-rich poly(vinyl ether) block can be synthesized first, followed by the polymerization of a monomer like vinyl acetate (B1210297) to create an isotactic-b-atactic stereoblock copolymer. researchgate.net

Table 3: Example of Block Copolymer Synthesis via Mechanistic Transformation

| First Block (Cationic RAFT) | Second Block (Radical RAFT) | Resulting Block Copolymer |

|---|

Data is based on analogous bulky vinyl ether systems. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl vinyl ether |

| Benzyl vinyl ether |

| Trimethylsilyl vinyl ether |

| Isobutyl vinyl ether |

| n-Propyl vinyl ether |

| TiCl₄ |

| TADDOL |

| tert-Butyl acrylate |

| Styrene |

| Vinyl acetate |

Advanced Polymerization Techniques

The synthesis of well-defined polymers with controlled architectures and functionalities is a cornerstone of modern materials science. For poly(vinyl ethers), including poly(this compound), advanced polymerization techniques offer pathways to materials with tailored properties that are often inaccessible through conventional methods. These techniques include continuous flow polymerization in microreactors, which provides precise control over reaction conditions, and post-polymerization functionalization, which allows for the introduction of a wide range of chemical moieties onto a pre-formed polymer backbone.

Continuous Flow Polymerization in Microreactors

Continuous flow polymerization in microreactors has emerged as a powerful tool for the synthesis of well-defined polymers, offering significant advantages over traditional batch processes. These advantages include enhanced heat and mass transfer, precise control over reaction time and temperature, and improved safety and scalability. For the cationic polymerization of vinyl ethers, which is typically highly sensitive to reaction conditions, microreactors provide an ideal environment to achieve living polymerization characteristics.

Research into the continuous flow polymerization of various vinyl ethers has demonstrated the potential of this technique. A facile strategy for the living cationic polymerization of monomers such as ethyl vinyl ether (EVE), isobutyl vinyl ether (IBVE), and others has been developed using a continuous microflow reactor. researchgate.net This approach allows for the synthesis of well-defined polymers with narrow molecular weight distributions (Đ < 1.20) under ambient conditions, which is a significant simplification compared to the stringent requirements of traditional living cationic polymerization. researchgate.net The living nature of these polymerizations in microflow systems has been confirmed through kinetic studies and successful in-situ chain extensions. researchgate.net

The precise control afforded by microreactors also enables the rapid synthesis of complex polymer architectures. For instance, thermosensitive copolymers of isobutyl vinyl ether and a protected 4-hydroxybutyl vinyl ether have been synthesized in a microflow platform with reaction times as short as 4.34 seconds. researchgate.net This high-speed synthesis is facilitated by the efficient mixing and heat transfer within the microreactor, allowing for precise control over the copolymer composition and properties. The ability to rapidly screen and optimize reaction conditions is another key benefit of this technology. youtube.com

The table below summarizes representative findings for the cationic polymerization of vinyl ethers in continuous flow microreactors, highlighting the level of control achievable with this technique.

Table 1: Continuous Flow Cationic Polymerization of Various Vinyl Ethers

| Monomer | Initiator/Catalyst | Residence Time | Conversion | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| Ethyl Vinyl Ether (EVE) | ZnCl2 | Not Specified | >95% | Controlled | < 1.20 | researchgate.net |

| Isobutyl Vinyl Ether (IBVE) | ZnCl2 | Not Specified | >95% | Controlled | < 1.20 | researchgate.net |

Mn = Number-average molecular weight; Đ = Dispersity; BMS-Bu = 4-(tert-butyldimethylsilyloxy) butyl vinyl ether

While specific studies on the continuous flow polymerization of this compound are not yet prevalent in the literature, the successful application of this technique to a range of other vinyl ethers strongly suggests its feasibility. The principles of controlled cationic polymerization in microreactors are directly applicable, and this method could provide a robust route to well-defined poly(this compound) with precise control over molecular weight and architecture.

Spectroscopic and Structural Characterization of 1 Tert Butyl 4 Ethenoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-tert-butyl-4-ethenoxybenzene, NMR is instrumental in confirming the connectivity of the tert-butyl group, the aromatic ring, and the vinyl ether moiety.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule: the tert-butyl protons, the aromatic protons, and the vinyl protons.

The nine protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, generally around 1.3 ppm. rsc.org This signal's integration value of nine protons makes it a readily identifiable feature.

The aromatic protons on the 1,4-disubstituted benzene (B151609) ring give rise to a characteristic AA'BB' system, appearing as two doublets. The electron-donating nature of the ethenoxy group shields the ortho and para positions, influencing the chemical shifts. nih.gov The two protons ortho to the ethenoxy group (and meta to the tert-butyl group) are expected to appear as a doublet around 6.8-7.0 ppm. The other two protons, which are meta to the ethenoxy group (and ortho to the tert-butyl group), are expected as a doublet slightly downfield, typically around 7.3 ppm. rsc.org

The vinyl group protons (-O-CH=CH₂) form an AMX spin system, resulting in three distinct signals:

The geminal protons (=CH₂) typically appear as two separate signals, each a doublet of doublets. The proton cis to the aryloxy group is expected around 4.0-4.2 ppm, while the proton trans to the aryloxy group appears further upfield, around 3.9-4.0 ppm.

The proton on the carbon attached to the oxygen (-O-CH=) is the most downfield of the vinyl protons, appearing as a doublet of doublets in the range of 6.4-6.6 ppm. chemicalbook.com The coupling constants (J-values) between these protons are characteristic: Jtrans is typically larger than Jcis, and both are larger than the geminal coupling constant, Jgem.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-Butyl (9H) | ~1.3 | Singlet (s) |

| Aromatic (2H, ortho to -OC) | ~6.9 | Doublet (d) |

| Aromatic (2H, meta to -OC) | ~7.3 | Doublet (d) |

| Vinylic (-O-CH=) (1H) | ~6.5 | Doublet of Doublets (dd) |

| Vinylic (=CH₂, trans) (1H) | ~4.2 | Doublet of Doublets (dd) |

| Vinylic (=CH₂, cis) (1H) | ~4.0 | Doublet of Doublets (dd) |

The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the molecular symmetry of the 1,4-disubstituted ring, this compound is expected to show eight distinct carbon signals.

Tert-butyl Carbons : The spectrum will show two signals for this group. The quaternary carbon (C(CH₃)₃) appears around 34 ppm, and the three equivalent methyl carbons (-CH₃) resonate at approximately 31.5 ppm. science.gov

Aromatic Carbons : The 1,4-disubstitution pattern leads to four signals for the six aromatic carbons. The carbon attached to the tert-butyl group (C1) and the carbon bearing the ethenoxy group (C4) are quaternary and have distinct chemical shifts. The carbon attached to the oxygen (C4) is found significantly downfield (~155 ppm), while the carbon attached to the tert-butyl group (C1) is also downfield (~147 ppm). science.gov The two equivalent CH carbons ortho to the oxygen appear around 116 ppm, and the two CH carbons meta to the oxygen are found around 126 ppm.

Vinyl and Ether Linkage Carbons : The carbons of the ethenoxy group are key identifiers. The carbon atom of the vinyl group attached to the oxygen (-O-C H=) is significantly deshielded and appears far downfield, around 148 ppm. The terminal vinyl carbon (=C H₂) is found much further upfield, typically around 87 ppm. The C-O ether linkage is implicitly characterized by the chemical shift of the aromatic C4 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl Carbons (-C H₃) | ~31.5 |

| Quaternary tert-Butyl Carbon (C (CH₃)₃) | ~34.0 |

| Terminal Vinylic Carbon (=C H₂) | ~87.0 |

| Aromatic CH (ortho to -OC) | ~116.0 |

| Aromatic CH (meta to -OC) | ~126.0 |

| Aromatic C (ipso to tert-butyl) | ~147.0 |

| Vinylic Carbon (-O-C H=) | ~148.0 |

| Aromatic C (ipso to -OC) | ~155.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's structure. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. columbia.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons. Crucially, it would also map the entire vinyl spin system, showing correlations between the -O-CH= proton and the two =CH₂ protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and the vinyl proton signals to their vinyl carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). nih.gov HMBC is powerful for piecing together the molecular framework. Key correlations would include:

The nine protons of the tert-butyl group showing a cross-peak to the quaternary aromatic carbon they are attached to (C1).

The aromatic protons showing correlations to neighboring carbons, confirming the substitution pattern.

The vinylic proton (-O-CH=) showing a correlation to the aromatic carbon C4, confirming the ether linkage.

The tert-butyl group is not only a structural component but also a valuable tool in biophysical NMR studies. When a molecule containing a tert-butyl group, such as a derivative of this compound, is incorporated into a large macromolecular assembly (e.g., a protein complex), the tert-butyl group can serve as a highly sensitive NMR probe. rsc.orgnih.gov

The ¹H NMR signal of a tert-butyl group is a sharp, intense singlet due to the nine chemically and magnetically equivalent protons and free rotation around the C-C bond. Even when attached to a very large, slowly tumbling macromolecule, this signal can remain relatively sharp and detectable if the group retains high mobility. rsc.orgrsc.org This property allows for the study of large biomolecular assemblies that might otherwise be challenging for solution NMR due to issues like limited solubility or stability. nih.gov Changes in the chemical shift or broadening of the tert-butyl resonance upon binding can provide information about the local environment and interactions at the binding interface. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound, an aryl vinyl ether, is characterized by specific C-O stretching vibrations. Unlike simple aliphatic ethers which show a single strong C-O-C asymmetric stretch around 1120 cm⁻¹, aryl ethers and vinyl ethers exhibit more complex patterns due to resonance effects. nist.gov

For an aryl alkyl ether, two distinct C-O stretching bands are typically observed: an asymmetric stretch at a higher frequency (around 1250 cm⁻¹) and a symmetric stretch at a lower frequency (around 1040 cm⁻¹). nist.govchemicalbook.com Vinyl ethers also show a strong asymmetric stretch near 1220 cm⁻¹. nist.gov Therefore, this compound, possessing both aryl and vinyl ether characteristics, is expected to show strong absorption bands in the 1200-1250 cm⁻¹ region, corresponding to the asymmetric C-O-C stretch, and another band in the 1020-1075 cm⁻¹ region for the symmetric stretch. researchgate.net The presence of these bands, coupled with the absence of a broad O-H stretch (3200-3600 cm⁻¹) or a strong C=O stretch (1650-1800 cm⁻¹), is a strong indicator of the ether functionality.

Table 3: Key IR Absorption Bands for this compound

| Vibration | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric C-O-C Stretch | Aryl Vinyl Ether | 1200 - 1250 |

| Symmetric C-O-C Stretch | Aryl Vinyl Ether | 1020 - 1075 |

| =C-H Stretch | Alkene/Aromatic | 3000 - 3100 |

| C-H Stretch | Alkane (tert-butyl) | 2850 - 3000 |

| C=C Stretch | Alkene/Aromatic | 1500 - 1650 |

Aromatic C-H Out-of-Plane Deformations

The infrared (IR) spectrum of this compound, like other substituted benzene compounds, displays characteristic absorption bands corresponding to the out-of-plane bending (wagging) vibrations of the aromatic C-H bonds. The positions of these bands are highly indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene ring, as is the case with this compound, a strong absorption band is typically observed in the range of 800-850 cm⁻¹. tum.de The specific frequency is influenced by the electronic nature of the substituents.

The out-of-plane C-H bending vibrations are often intense and can be a reliable diagnostic tool for determining the substitution pattern of aromatic compounds. udel.edu In addition to the primary C-H wagging, other weaker bands related to ring puckering and other deformations may also be present.

Table 1: Typical IR Absorption Ranges for Aromatic C-H Out-of-Plane Deformations

| Substitution Pattern | Wavenumber (cm⁻¹) |

| Monosubstituted | 690-710 and 730-770 |

| 1,2-Disubstituted (ortho) | 735-770 |

| 1,3-Disubstituted (meta) | 690-710 and 750-810 |

| 1,4-Disubstituted (para) | 800-850 |

| 1,2,4-Trisubstituted | 800-825 and 870-885 |

| 1,3,5-Trisubstituted | 690-710 and 810-865 |

| 1,2,3,4-Tetrasubstituted | 800-810 |

| Penta- and Hexasubstituted | Fewer and weaker bands |

Data compiled from general spectroscopic resources.

Analysis of Overtone and Combination Bands

In the near-infrared (NIR) region of the spectrum, typically between 2000 and 1650 cm⁻¹, a series of weaker absorption bands known as overtone and combination bands can be observed for aromatic compounds. spectroscopyonline.com These bands arise from transitions where a vibrational mode is excited by more than one quantum level (overtones) or where two or more different fundamental vibrations are excited simultaneously (combination bands). nih.govlibretexts.org

For substituted benzenes, the pattern of these "benzene fingers" can provide additional confirmation of the substitution pattern. spectroscopyonline.com Although these bands are significantly less intense than the fundamental vibrational bands, their pattern is often characteristic. spectroscopyonline.commiamioh.edu For 1,4-disubstituted benzenes, a relatively simple pattern of overtone and combination bands is expected in this region. The analysis of these bands, while not as straightforward as the fundamental modes, can be a useful secondary tool for structural confirmation. spectroscopyonline.com Due to their low intensity, they are generally not used for primary diagnostic purposes. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₆O, using the masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

Calculated Exact Mass of this compound (C₁₂H₁₆O):

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Oxygen (¹⁶O): 15.994915 Da

Exact Mass = (12 × 12.000000) + (16 × 1.007825) + (1 × 15.994915) = 176.120115 Da

An experimentally determined HRMS value would be expected to be very close to this calculated value, confirming the elemental composition of the molecule.

Fragmentation Patterns and Structural Information

In electron ionization (EI) mass spectrometry, this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments.

Key expected fragmentation pathways include:

Loss of a methyl group (-CH₃): A common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical to form a stable tertiary carbocation. This would result in a prominent peak at m/z 161 (M-15). This is a well-documented fragmentation pathway for tert-butyl substituted aromatic compounds. researchgate.net

Loss of the tert-butyl group (-C₄H₉): Cleavage of the bond between the tert-butyl group and the aromatic ring would lead to a fragment at m/z 119.

Cleavage of the ether bond: Aryl ethers can cleave at the C-O bond. miamioh.edu For this compound, this could lead to fragments corresponding to the ethenoxy cation (m/z 43) or the tert-butylphenoxyl radical cation (m/z 149).

Rearrangements: Rearrangement reactions followed by fragmentation are also possible. For instance, aryl vinyl ethers can undergo complex rearrangements. nih.govnih.gov

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 176 | [C₁₂H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of a methyl radical (CH₃) |

| 149 | [C₁₀H₁₃O]⁺ | Cleavage of the vinyl group |

| 133 | [C₁₀H₁₃]⁺ | Loss of the ethenoxy group |

| 119 | [C₈H₇O]⁺ | Loss of the tert-butyl group (C₄H₉) |

| 91 | [C₇H₇]⁺ | Tropylium ion (common in aromatic compounds) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| 43 | [C₂H₃O]⁺ | Ethenoxy cation |

This table is based on general fragmentation patterns of related compounds.

X-ray Crystallography of Derivatives and Related Compounds

Conformation and Torsion Angle Analysis

The conformation of this compound is largely dictated by the steric bulk of the tert-butyl group. libretexts.orglibretexts.orgyoutube.com This group influences the orientation of the ethenoxy substituent and the packing of molecules in a crystal lattice.

Torsion Angles: The key torsion angle to consider is that between the plane of the benzene ring and the C-O-C plane of the ethenoxy group. In related aryl ethers, this angle is typically non-zero due to a balance of electronic effects (favoring planarity for conjugation) and steric hindrance.

Steric Effects of the Tert-butyl Group: The tert-butyl group is known to be a "conformation-locking" group. youtube.com In substituted cyclohexanes, for example, it strongly prefers an equatorial position to minimize steric strain. libretexts.orglibretexts.orgyoutube.com In the context of this compound, the bulky tert-butyl group will influence the rotational freedom of the ethenoxy group and may impact the planarity of the molecule. The presence of bulky tert-butyl groups can lead to distortions in the benzene ring itself. rsc.org

Intermolecular Interactions in Solid State

The dominant intermolecular forces expected to be present in the solid state of this compound include van der Waals forces, potential weak hydrogen bonds, and various π-interactions.

Van der Waals Forces:

Dispersion forces are the primary attractive forces, arising from temporary fluctuations in electron density. These interactions are significant for the entire molecule, including the large, nonpolar tert-butyl group and the hydrocarbon backbone. The bulky tert-butyl group, in particular, significantly influences the crystal packing. iucr.org Due to its size, it can create voids or interlocking structures that dictate how molecules approach each other. iucr.org Studies on 1,2,4,5-tetra-t-butylbenzene have shown that significant steric interactions between bulky tert-butyl groups can lead to distortions in the benzene ring itself and define the packing arrangement. iucr.org

Dipole-Dipole Interactions and Weak Hydrogen Bonds:

The ethenoxy group introduces polarity to the molecule. The oxygen atom is more electronegative than the adjacent carbon atoms, creating a permanent dipole moment. This allows for dipole-dipole interactions between neighboring molecules.

Furthermore, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor. libretexts.org While this compound itself lacks strong hydrogen bond donors, it can form weak C-H···O hydrogen bonds with hydrogen atoms from the vinyl group, the tert-butyl group, or the aromatic ring of adjacent molecules. These interactions, although individually weak, can collectively contribute to the stability of the crystal structure.

π-Interactions:

The aromatic benzene ring is a key site for intermolecular interactions. These interactions can be broadly categorized as π-π stacking and C-H···π interactions.

π-π Stacking: This involves the attractive, non-covalent interaction between aromatic rings. In the solid state, benzene molecules often arrange in either a sandwich or, more commonly, a parallel-displaced or T-shaped (edge-to-face) geometry to maximize attractive forces. nih.govroyalsocietypublishing.org The specific arrangement in this compound would be influenced by the steric hindrance of the para-substituents.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and the π-system of the benzene ring acts as the acceptor. mdpi.com The hydrogen atoms of the tert-butyl and ethenoxy groups on one molecule can interact with the electron-rich face of the benzene ring of a neighboring molecule. mdpi.comrsc.org These interactions are increasingly recognized as significant forces in controlling the crystal packing of aromatic molecules. mdpi.com

Table of Expected Intermolecular Interactions

| Interaction Type | Interacting Groups | Description |

| Van der Waals Forces | Entire Molecule | Universal attractive forces due to temporary electron density fluctuations. Significant due to the large molecular surface area. |

| Dipole-Dipole Interactions | Ethenoxy Group | Attraction between the permanent partial positive and partial negative charges of the polar ether group on adjacent molecules. |

| Weak Hydrogen Bonds (C-H···O) | Ethenoxy Oxygen and C-H from neighboring molecules | The electronegative oxygen acts as an acceptor for hydrogen atoms from the tert-butyl or vinyl groups of nearby molecules. |

| π-π Stacking | Benzene Rings | Non-covalent interactions between the aromatic rings of adjacent molecules, likely in a displaced or T-shaped conformation due to steric hindrance. nih.govroyalsocietypublishing.org |

| C-H···π Interactions | Benzene Ring and C-H from neighboring molecules | The electron-rich π-system of the benzene ring acts as an acceptor for hydrogen atoms from the tert-butyl or vinyl groups of adjacent molecules. mdpi.com |

Computational and Theoretical Investigations

Reaction Mechanism Elucidation through Computational Modeling

Potential Energy Surface Mapping

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org For a molecule like this compound, a PES would map the potential energy for all possible arrangements of its atoms. iupac.org This conceptual landscape allows chemists to visualize the path of a chemical reaction, identifying the most energetically favorable routes from reactants to products. iupac.org

The lowest points on the PES correspond to stable molecular structures, or isomers, of this compound. The paths between these valleys represent reaction pathways, and the highest points along these paths are the transition states, which are critical for determining reaction rates. For a reaction involving this compound, such as an electrophilic addition to the vinyl ether group, the PES would reveal the geometry and energy of the transition state, providing crucial information about the reaction's feasibility and kinetics. The surface can be represented as a contour map where two geometric parameters, such as bond lengths or angles, are varied, and the potential energy is plotted. iupac.org

Solvent Effects in Reaction Pathways

Solvents can significantly influence the pathway and outcome of a chemical reaction. For reactions involving this compound, the choice of solvent could alter reaction rates and even the products formed. Computational models can be employed to simulate these solvent effects.

The influence of a solvent is typically modeled in two ways: explicitly, where individual solvent molecules are included in the calculation, or implicitly, where the solvent is treated as a continuous medium with a specific dielectric constant. The latter approach, known as a continuum solvation model, is computationally less expensive and often provides a good approximation of solvent effects on reaction energetics.

For instance, in a reaction where a polar transition state is formed from less polar reactants, a polar solvent would be expected to stabilize the transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. Studies on related compounds have shown that solvent polarity can have a substantial impact on reaction enthalpies. canada.ca For example, the reaction enthalpy of di-tert-butyl peroxide with phenol (B47542) is about 10 kcal/mol more exothermic in polar solvents like acetonitrile (B52724) or ethyl acetate (B1210297) compared to a nonpolar solvent like isooctane. canada.ca This highlights the importance of considering solvent effects in any theoretical prediction of reactivity for this compound.

Polymerization Process Modeling

The ethenoxy group in this compound suggests that this molecule can act as a monomer in polymerization reactions. Computational modeling can provide valuable insights into the polymerization process.

Simulation of Chain Growth and Stereocontrol

Simulations of the polymerization of this compound would involve modeling the step-by-step addition of monomer units to a growing polymer chain. These simulations can predict the rate of chain growth and the stereochemistry of the resulting polymer. The stereochemistry, or the three-dimensional arrangement of atoms in the polymer, is crucial as it determines the material's physical properties.

For vinyl ethers like this compound, cationic polymerization is a common method. Theoretical models can investigate the structure of the propagating carbocationic chain end and how the bulky tert-butyl group influences the approach of the next monomer unit. This steric hindrance can play a significant role in controlling the stereoselectivity of the polymerization, potentially leading to isotactic or syndiotactic polymer chains.

Influence of Substituents on Monomer Reactivity Ratios

In copolymerization, where two or more different monomers are polymerized together, the monomer reactivity ratios determine the composition of the resulting copolymer. For the copolymerization of this compound with another monomer, computational methods can be used to predict these reactivity ratios.

The electronic and steric properties of the substituents on the vinyl ether play a critical role. The electron-donating nature of the para-tert-butylphenoxy group would increase the electron density of the double bond, making it more susceptible to attack by an electrophile or a cationic chain end. The bulky tert-butyl group, however, provides significant steric hindrance. The interplay of these electronic and steric effects will dictate its reactivity relative to other monomers. Quantum mechanical calculations can be used to determine the activation barriers for the different propagation steps, from which the reactivity ratios can be estimated.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its corresponding polymer. In an MD simulation, the motion of each atom in the system is calculated over time based on a force field, which is a set of parameters that describes the potential energy of the system.

For the monomer, MD simulations could be used to study its conformational flexibility and its interactions with solvent molecules. For the polymer, poly(this compound), MD simulations could provide insights into its chain dynamics, glass transition temperature, and mechanical properties. These simulations can bridge the gap between the molecular level and the macroscopic properties of the material.

Structure-Property Relationship Predictions

A key goal of computational chemistry is to predict the properties of a substance based on its molecular structure. For this compound and its polymer, various properties can be predicted using computational methods.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure with physical properties such as boiling point, density, and refractive index. For the polymer, properties like the glass transition temperature, thermal stability, and mechanical strength can be predicted. These predictions are valuable for designing new materials with specific desired properties. The starting point for these predictions is the optimized molecular geometry and electronic structure obtained from quantum mechanical calculations.

Advanced Applications and Derivatization in Specialized Chemical Fields

Utilization as Monomers for High-Performance Polymers

The presence of the ethenoxy (vinyl ether) group allows 1-tert-butyl-4-ethenoxybenzene to act as a monomer in polymerization reactions, leading to the formation of high-performance polymers with characteristics influenced by the p-tert-butylphenoxy side group.

This compound can undergo cationic polymerization to produce poly(vinyl ether)s, specifically poly(this compound). The properties of this polymer are directly influenced by its molecular structure. The bulky tert-butyl group attached to the phenyl ring in the side chain increases steric hindrance, which can enhance the thermal stability and raise the glass transition temperature (Tg) of the polymer compared to unsubstituted analogs. The aromatic ring contributes to a higher refractive index and improved thermal and oxidative stability. These features allow for the tailoring of mechanical and optical properties for specific applications. For instance, polymers derived from related monomers, such as poly(4-tert-butylstyrene), are known for their specific thermal characteristics and are used as solid materials in various applications. chemicalbook.com

Table 1: Predicted Polymer Properties

| Property | Influence of Structural Moiety | Predicted Characteristic |

|---|---|---|

| Glass Transition Temp. (Tg) | Bulky tert-butyl group restricts chain mobility. | Elevated |

| Thermal Stability | Aromatic ring and stable side group. | High |

| Refractive Index | Presence of the aromatic phenyl ring. | Increased |

| Solubility | Hydrophobic nature of the tert-butyl group and benzene (B151609) ring. | Soluble in non-polar organic solvents. |

The distinct properties of polymers derived from this compound make them suitable for use in specialty materials. The inherent hydrophobicity imparted by the tert-butyl group, combined with the rigidity and stability of the aromatic backbone, is highly desirable for creating protective coatings and durable adhesives. These polymers can offer excellent moisture resistance and adhesion to various substrates. The use of related tert-butyl functional groups is common in the formulation of industrial coatings and adhesives to improve viscosity, flow, and bonding strength. silverfernchemical.com Furthermore, the derivative 4-tert-butylphenol (B1678320) is a key component in producing epoxy and phenolic resins, which are widely used in high-performance coatings and adhesives. wikipedia.org

Role as Intermediates in Complex Organic Synthesis

Beyond polymerization, this compound serves as a valuable intermediate in multi-step organic synthesis due to the reactivity of its vinyl ether group, which can act as a masked phenol (B47542).

The ethenoxy group of this compound can be readily cleaved under mild acidic conditions via hydrolysis to unmask the hydroxyl group, yielding 4-tert-butylphenol. wikipedia.org This transformation makes it an effective precursor to this industrially significant phenol. 4-tert-butylphenol is a crucial starting material in the chemical industry, primarily for the production of resins, plasticizers, and antioxidants. google.com It is used to manufacture epoxy resins, polycarbonate resins, and phenolic resins, where it often acts as a chain terminator to control molecular weight. wikipedia.org The direct, high-yield conversion makes this compound a protected form of 4-tert-butylphenol, useful in syntheses where the free phenolic hydroxyl group would interfere with other reaction steps.

Table 2: Conversion to 4-tert-butylphenol

| Reactant | Reagent | Product | Application of Product |

|---|

| This compound | Acid (e.g., HCl), Water | 4-tert-butylphenol | Production of epoxy resins, polycarbonates, phenolic resins. wikipedia.orggoogle.com |

The derivative of this compound, 4-tert-butylphenol, is a cornerstone building block in supramolecular chemistry for the synthesis of macrocyclic host molecules such as calixarenes and thiacalixarenes. rsc.orgresearchgate.netresearchgate.net In the synthesis of p-tert-butylcalix nih.govarenes, the bulky tert-butyl groups are strategically positioned on the upper rim of the macrocycle's cavity. rsc.org These groups serve a critical function by locking the macrocycle into a specific conformation (e.g., the "cone" conformation), which is essential for its host-guest recognition properties. A practical synthesis for p-tert-butylthiacalix nih.govarene involves heating a mixture of p-tert-butylphenol with elemental sulfur and a base. researchgate.net The resulting macrocycles are used in molecular recognition, sensing, and the construction of more complex supramolecular assemblies. researchgate.netchemrxiv.orgchemrxiv.org

The 4-tert-butylphenyl structural motif, which can be generated from this compound, is incorporated into various molecules designed for medicinal chemistry research. The tert-butyl group is often used as a bioisostere to enhance a molecule's metabolic stability and to increase its solubility in lipids, which can be a key factor in its journey to a biological target. nih.gov This functional group provides significant steric bulk, which can protect sensitive parts of a molecule from unwanted reactions or influence its binding conformation with a target receptor. nih.gov While this article does not discuss biological activity, it is noteworthy that complex pharmaceutical intermediates, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, feature this tert-butylphenyl-ether-like core structure, highlighting its relevance in the synthesis of advanced chemical entities for pharmaceutical development. researchgate.net

Table of Compounds

| Compound Name |

|---|

| 1,4-Bis(Tert-Butyl Peroxy Isopropyl) Benzene |

| This compound |

| 1-tert-butyl-4-ethylbenzene |

| 1-tert-butyl-4-ethynylbenzene |

| 1-tert-butyl-4-methoxybenzene |

| 1-tert-butyl-4-phenoxybenzene |

| 2,4-di-tert-butylphenol |

| 4-tert-butylphenol |

| 4-tert-butylstyrene |

| Bilastine |

| Bisphenol A |

| Di-tert-butyliminoborane |

| Epichlorohydrin |

| Isobutene |

| p-tert-butylcalix nih.govarene |

| p-tert-butylthiacalix nih.govarene |

| Phenol |

| Poly(4-tert-butylstyrene) |

| Poly(vinyl ether) |

| Sodium hydroxide (B78521) |

| Styrene |

| Sulfur |

| tert-Butyl Acetate (B1210297) |

| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate |

| tert-butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate |

Materials Science Applications (e.g., Optoelectronics, Membranes, Composites)

The primary route for the application of this compound in materials science is through its polymerization to poly(this compound). Vinyl ethers are known to undergo polymerization, typically initiated by Lewis acids, to form polyvinyl ethers. wikipedia.org The resulting polymer would feature a polyether backbone with bulky 4-tert-butylphenoxy side groups.

Optoelectronics: There is currently limited direct research on the application of poly(this compound) in optoelectronics. However, polymers containing aromatic and ether linkages are explored for their dielectric properties. The bulky, non-polar tert-butyl group would likely create significant free volume within the polymer matrix, potentially leading to a low dielectric constant, which is a desirable property in materials used for microelectronics.

Membranes: The field of polymer membranes offers significant potential for derivatives of this compound. Poly(vinyl ether)s are utilized in the fabrication of membranes, often in combination with other polymers. For instance, crosslinked membranes of poly(vinyl alcohol) (PVA) and poly(methyl vinyl ether-alt-maleic anhydride) have been developed for use as battery separators. nih.govmdpi.com These composite membranes exhibit good thermal stability and ion conductivity. nih.govmdpi.com

Polymers derived from this compound could be used to create hydrophobic membranes. The large tert-butyl group would enhance the polymer's hydrophobicity and could be valuable for applications such as gas separation or pervaporation. It is common to modify hydrophobic polymer membranes with hydrophilic polymers like poly(vinyl methyl ether) (PVME) to improve properties such as fouling resistance. google.com A polymer based on this compound could serve as the hydrophobic matrix in such modified membranes.

Table 1: Potential Properties and Applications in Materials Science

| Material Type | Potential Role of Poly(this compound) | Key Influencing Feature | Inferred Application |

|---|---|---|---|

| Optoelectronics | Low-k dielectric material | Bulky tert-butyl group creating free volume | Insulating layers in microelectronic devices |

| Membranes | Hydrophobic membrane matrix | 4-tert-butylphenyl group | Gas separation, Pervaporation |

| Composites | Thermally stable polymer matrix or modifier | Rigid aromatic ring and bulky side group | High-performance engineering plastics |

Exploration of Novel Chemical Transformations

The unique reactivity of this compound stems from the interplay between its two primary functional components: the electron-rich ethenoxy group and the sterically demanding tert-butylphenyl group.

Reactivity of the Ethenoxy Group: The vinyl ether functional group is an enol ether, characterized by an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the adjacent oxygen atom. This makes the double bond highly susceptible to attack by electrophiles.